molecular formula C9H8O B014333 4-Ethynylanisole CAS No. 768-60-5

4-Ethynylanisole

Cat. No.: B014333
CAS No.: 768-60-5
M. Wt: 132.16 g/mol
InChI Key: KBIAVTUACPKPFJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Ethynyl-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

Target of Action

4-Ethynylanisole, also known as 4-Methoxyphenylacetylene or 1-Ethynyl-4-methoxybenzene, is a biochemical reagent

Mode of Action

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key component of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

This compound forms the corresponding propargyl aldehyde in good yield directly from DMF-dimethyl acetal without the need for making an acetylide salt . It also participates in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes in good yields . These reactions suggest that this compound may play a role in various biochemical pathways, particularly those involving cycloaddition reactions .

Pharmacokinetics

Its physical properties such as boiling point (87-91 °c/11 mmhg), melting point (28-29 °c), and density (1019 g/mL at 25 °C) have been reported . These properties can influence the compound’s pharmacokinetics and bioavailability.

Result of Action

It has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . It has also been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . Additionally, it is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are also recommended .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

1-Ethynyl-4-methoxybenzene has potential applications in organic synthesis and could serve as a building block for the synthesis of more complex molecules . Its use in reactions such as cycloadditions and coupling reactions suggests that it could be used to create a wide range of new compounds .

Preparation Methods

1-Ethynyl-4-methoxybenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 4-iodoanisole reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial production methods for 1-ethynyl-4-methoxybenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Ethynyl-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Hydrogen gas with palladium on carbon
  • Substitution reagents: Nitric acid, sulfuric acid

Major products formed from these reactions include propargyl aldehydes, ethyl-substituted benzene derivatives, and nitro-substituted benzene derivatives.

Comparison with Similar Compounds

1-Ethynyl-4-methoxybenzene can be compared with other similar compounds, such as:

    4-Ethynylaniline: Similar structure but with an amino group instead of a methoxy group.

    1-Ethynyl-4-nitrobenzene: Contains a nitro group, which is a strong electron-withdrawing group.

    4-Ethynyl-α,α,α-trifluorotoluene: Features a trifluoromethyl group, adding unique electronic properties.

The uniqueness of 1-ethynyl-4-methoxybenzene lies in its balanced electronic effects due to the presence of both electron-donating and electron-withdrawing groups, making it versatile for various chemical transformations and applications .

Properties

IUPAC Name

1-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIAVTUACPKPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26797-70-6
Record name Benzene, 1-ethynyl-4-methoxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=26797-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20290800
Record name 4-Ethynylanisole
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-60-5
Record name 1-Ethynyl-4-methoxybenzene
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Record name NSC 71091
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Record name 768-60-5
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Record name 4-Ethynylanisole
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Record name 1-ethynyl-4-methoxybenzene
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Synthesis routes and methods I

Procedure details

Using Method D above, 4-bromoanisole (Aldrich) was coupled with trimethylsilylacetylene (Aldrich) using (Ph3P)2PdCl2 and CuI as catalyst in DMF and Et3N as solvent and was heated at reflux for 1 day. The resulting trimethylsilyl derivative was hydrolized with aqueous potassium hydroxide to give 4-methoxyphenyl acetylene.
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Synthesis routes and methods II

Procedure details

50 mmol of anhydrous zinc chloride (dissolved in 40 ml of THF) were added at 0° C to a suspension of 50 mmol of ethynyllithium-ethylenediamine complex in 40 ml of THF. After heating to RT for half an hour, the solution was again cooled to 0° C. and 40 mmol of 4-chloroanisole, 0.05 mol % of Pd(OAc)2 and 0.1 mol % of butyldiadamantylphosphine were added. The reaction mixture was stirred at 25 to 50° C. until conversion was complete. 2 M HCl solution was then added to the reaction solution. After extraction with ether, washing of the ether phase and distillation, 76% of p-methoxyphenylacetylene is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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